7-(4-ethoxyphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is a fused heterocyclic system, and it is substituted with ethoxyphenyl and phenyl groups, enhancing its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE typically involves multi-step organic reactions. One common method includes the condensation of 4-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve the use of solvents like xylene and bases such as sodium methoxide (MeONa) in butanol (BuOH) under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with molecular targets such as protein kinase B (PKB or Akt). By inhibiting PKB, the compound can disrupt signaling pathways that promote cell proliferation and survival, making it a potential antitumor agent . The inhibition occurs through competitive binding at the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also potent inhibitors of PKB and have similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and kinase inhibitory activities.
Uniqueness
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is unique due to its specific substitution pattern, which enhances its selectivity and potency as a PKB inhibitor. The presence of the ethoxyphenyl and phenyl groups contributes to its distinct chemical properties and biological activities, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C25H26N4O |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-5-phenyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H26N4O/c1-2-30-21-13-11-20(12-14-21)29-17-22(19-9-5-3-6-10-19)23-24(26-18-27-25(23)29)28-15-7-4-8-16-28/h3,5-6,9-14,17-18H,2,4,7-8,15-16H2,1H3 |
InChI Key |
PCJVBRWENQSXPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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